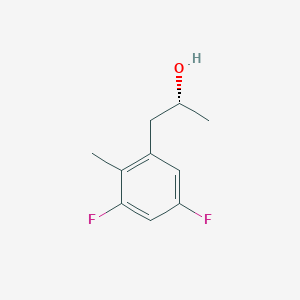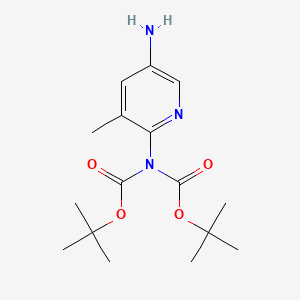
Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate is a synthetic organic compound that belongs to the class of carbamates. Carbamates are widely used in various fields, including pharmaceuticals, agriculture, and chemical research, due to their versatile chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group or the pyridine ring.
Reduction: Reduction reactions could target the carbamate group or the pyridine ring.
Substitution: Substitution reactions may occur at the amino group or the pyridine ring, leading to various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate may have various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Could be explored for its potential therapeutic properties, such as enzyme inhibition or receptor modulation.
Industry: May be used in the development of new materials or as an intermediate in chemical manufacturing.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- Tert-butyl N-(5-amino-2-pyridyl)-N-tert-butoxycarbonyl-carbamate
- Tert-butyl N-(3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate
- Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-methyl-carbamate
Uniqueness
Tert-butyl N-(5-amino-3-methyl-2-pyridyl)-N-tert-butoxycarbonyl-carbamate may be unique in its specific substitution pattern on the pyridine ring, which could influence its chemical reactivity and biological activity. The presence of both tert-butyl and carbamate groups may also contribute to its distinct properties.
Propiedades
Fórmula molecular |
C16H25N3O4 |
|---|---|
Peso molecular |
323.39 g/mol |
Nombre IUPAC |
tert-butyl N-(5-amino-3-methylpyridin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C16H25N3O4/c1-10-8-11(17)9-18-12(10)19(13(20)22-15(2,3)4)14(21)23-16(5,6)7/h8-9H,17H2,1-7H3 |
Clave InChI |
PDMBAIUJOQKOCF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CN=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3S)-1-phenylpyrrolidin-3-yl]methanol](/img/structure/B13901620.png)
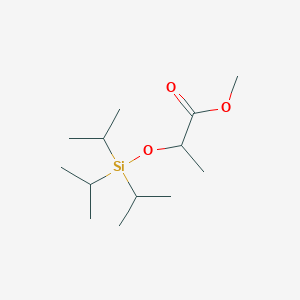
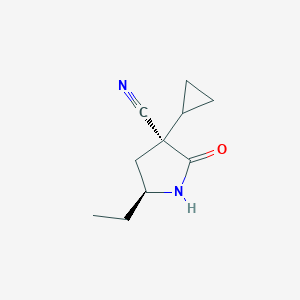


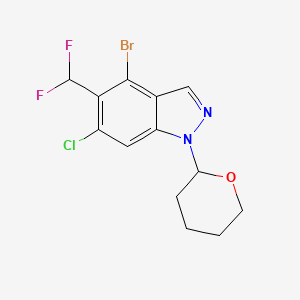
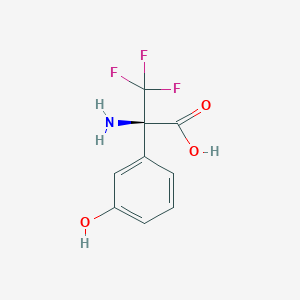

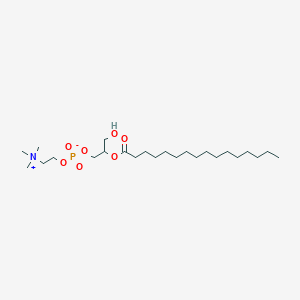
![tert-butyl N-[4-(methylcarbamothioylamino)phenyl]carbamate](/img/structure/B13901687.png)
![1-[[(2S,3S,4S)-3-ethyl-4-fluoro-5-oxopyrrolidin-2-yl]methoxy]-4-iodo-7-methoxyisoquinoline-6-carbonitrile](/img/structure/B13901690.png)
